molecular formula C6H5Br2NO B079366 3,5-Dibromo-2-methoxypyridine CAS No. 13472-60-1

3,5-Dibromo-2-methoxypyridine

Cat. No.: B079366
CAS No.: 13472-60-1
M. Wt: 266.92 g/mol
InChI Key: MBMQYTQCUCQJEH-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-methoxypyridine (CAS 13472-60-1) is a halogenated pyridine derivative with the molecular formula C₆H₅Br₂NO and a molecular weight of 266.92 g/mol . It is a quasi-white to brown solid with a melting point of 46–51°C and a density of 1.919 g/cm³ . The compound is synthesized via bromination of 5-bromo-2-methoxypyridine using bromine and sodium acetate in acetic acid under controlled conditions . It is commercially available from suppliers such as TCI Chemicals and Sigma-Aldrich, with applications in pharmaceutical research and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-methoxypyridine typically involves the bromination of 2-methoxypyridine. One common method includes the reaction of 2-methoxypyridine with bromine in the presence of sodium acetate and acetic acid. The reaction is carried out at elevated temperatures, typically around 80°C, followed by cooling to room temperature overnight .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium acetate and acetic acid.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used.

    Coupling Reactions: Biaryl compounds are the major products formed.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
3,5-Dibromo-2-methoxypyridine serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in developing antimicrobial agents and anti-cancer drugs . The compound's structure allows for modifications that enhance biological activity and solubility, which are critical factors in drug design.

Case Study: Gamma-Secretase Modulators
A study explored the incorporation of methoxypyridine motifs into gamma-secretase modulators for Alzheimer's disease treatment. Compounds derived from methoxypyridine exhibited improved activity in reducing amyloid beta (Aβ42) production, demonstrating the potential of this compound in addressing neurodegenerative diseases .

Agricultural Chemistry

Agrochemical Formulations
In agriculture, this compound is utilized in formulating pesticides and herbicides . Its effectiveness in crop protection is attributed to its ability to target specific pests while minimizing environmental impact. The compound's bromine substituents enhance its biological activity against various agricultural pests.

Material Science

Development of Novel Materials
Researchers are investigating this compound for its properties in creating advanced materials. These include polymers and coatings that offer improved durability and resistance to environmental factors. The compound's unique chemical structure contributes to the development of materials with tailored properties for specific applications.

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, this compound is employed to study enzyme inhibition and receptor binding. Its role in elucidating biological processes aids researchers in identifying potential therapeutic targets. This application is crucial for advancing our understanding of various biochemical pathways.

Analytical Chemistry

Standard Reference Material
The compound is also used as a standard in analytical chemistry techniques. It assists in accurately quantifying related compounds within complex mixtures, making it essential for quality control and research applications.

Summary of Applications

Application AreaDescription
Pharmaceutical DevelopmentKey intermediate for antimicrobial and anti-cancer drug synthesis.
Agricultural ChemistryUsed in formulating effective pesticides and herbicides.
Material ScienceExplored for creating durable materials and coatings.
Biochemical ResearchUtilized in enzyme inhibition studies and receptor binding research.
Analytical ChemistryEmployed as a standard reference material for quantifying related compounds.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-methoxypyridine involves its interaction with various molecular targets. In coupling reactions, it acts as an electrophile, where the bromine atoms are replaced by other groups through the action of catalysts. The methoxy group can influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyridines

2,6-Dibromo-4-methoxypyridine (CAS 117873-72-0)

  • Molecular Formula: C₆H₅Br₂NO (same as 3,5-dibromo-2-methoxypyridine).
  • Key Differences: The bromine atoms are positioned at C2 and C6, with a methoxy group at C4.

3,5-Dibromo-2-methoxy-6-methylpyridine (CAS 156094-65-4)

  • Molecular Formula: C₇H₇Br₂NO.
  • Key Differences : The addition of a methyl group at C6 increases molecular weight to 280.94 g/mol and enhances lipophilicity, which may improve membrane permeability in biological systems .

2-Amino-3,5-dibromopyridine (CAS 35486-42-1)

  • Molecular Formula : C₅H₄Br₂N₂.
  • Key Differences: The replacement of the methoxy group with an amino group at C2 introduces greater nucleophilicity, making this compound more reactive in coupling reactions or as a ligand in metal complexes .

Iodinated Analogs

3,5-Diiodopyridin-2-amine

  • Molecular Formula : C₅H₄I₂N₂.
  • However, iodine’s lower electronegativity reduces stability in harsh reaction conditions compared to bromine .

2,5-Diiodo-3-methoxypyridine

  • Molecular Formula: C₆H₅I₂NO.
  • Key Differences : The iodine atoms at C2 and C5 and methoxy at C3 create distinct electronic effects, altering π-stacking interactions in supramolecular chemistry .

Methoxy-Substituted Heterocycles

5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (Compound 15 from )

  • Molecular Formula : C₇H₄BrIN₂.
  • Key Differences : The pyrrolo[2,3-b]pyridine core introduces a fused bicyclic structure, enhancing rigidity and π-conjugation. This structural feature is advantageous in designing fluorescent probes or kinase inhibitors .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key Applications
This compound 13472-60-1 C₆H₅Br₂NO 266.92 Br (C3, C5), OMe (C2) 46–51 Pharmaceutical intermediates
2,6-Dibromo-4-methoxypyridine 117873-72-0 C₆H₅Br₂NO 266.92 Br (C2, C6), OMe (C4) N/A Organic synthesis
3,5-Dibromo-2-methoxy-6-methylpyridine 156094-65-4 C₇H₇Br₂NO 280.94 Br (C3, C5), OMe (C2), Me (C6) N/A Medicinal chemistry
2-Amino-3,5-dibromopyridine 35486-42-1 C₅H₄Br₂N₂ 251.91 Br (C3, C5), NH₂ (C2) N/A Ligand design
3,5-Diiodopyridin-2-amine N/A C₅H₄I₂N₂ 329.91 I (C3, C5), NH₂ (C2) N/A Crystal engineering

Key Research Findings

  • Reactivity: The methoxy group in this compound acts as a moderate electron-donating group, stabilizing intermediates in Suzuki-Miyaura couplings . In contrast, amino-substituted analogs exhibit faster reaction rates due to enhanced nucleophilicity .
  • Biological Activity : Methyl-substituted derivatives (e.g., 3,5-Dibromo-2-methoxy-6-methylpyridine) show improved bioavailability in preliminary pharmacokinetic studies, likely due to increased lipophilicity .
  • Synthetic Utility : Brominated pyridines are preferred over iodinated ones for large-scale synthesis due to bromine’s lower cost and higher stability .

Biological Activity

3,5-Dibromo-2-methoxypyridine (C₆H₅Br₂NO) is a halogenated pyridine derivative characterized by the presence of two bromine atoms and a methoxy group attached to the pyridine ring. This compound has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. Its molecular weight is approximately 266.92 g/mol, and it is noted for its unique structural features that influence its reactivity and biological activity.

Antimicrobial Properties

Research has highlighted the antimicrobial efficacy of this compound, particularly against various bacterial strains. A study indicated that derivatives of this compound exhibit significant activity against Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated minimal inhibitory concentrations (MIC) as low as 1 μg/mL against Bacillus subtilis and Staphylococcus aureus, indicating potent antibacterial properties comparable to established antibiotics .

While the precise mechanisms underlying the biological activities of this compound remain under investigation, several hypotheses have been proposed:

  • Interaction with Bacterial Cell Membranes : The compound may disrupt bacterial cell membranes, leading to increased permeability and cell lysis.
  • Inhibition of Enzymatic Activity : It could inhibit key enzymes involved in bacterial metabolism or cell wall synthesis.
  • Biofilm Disruption : Some studies suggest that it may inhibit biofilm formation, making bacteria more susceptible to treatment .

Cytotoxicity and Anticancer Potential

In addition to its antimicrobial properties, this compound has been explored for its cytotoxic effects against cancer cell lines. Preliminary studies suggest that certain derivatives exhibit significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism may involve apoptosis induction or cell cycle arrest .

Comparative Analysis with Related Compounds

To better understand the unique biological activities of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaUnique Features
2,3-Dibromo-5-chloropyridineC₅H₂Br₂ClNContains chlorine instead of a methoxy group
3-Bromo-5-methoxypyridineC₆H₆BrNOLacks dibromination; only one bromine atom
This compound C₆H₅Br₂NO Different positioning of bromine atoms

This table illustrates how variations in substituents can significantly influence the biological profiles of these compounds. For example, while both dibrominated compounds may share similar antimicrobial properties, the presence of different substituents can alter their pharmacological effects.

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial activity of several pyridine derivatives, this compound was tested against Pseudomonas aeruginosa and Streptococcus pneumoniae. The compound exhibited MIC values of 4 μg/mL and 8 μg/mL respectively. These findings suggest that this compound could serve as a lead molecule in developing new antibacterial agents .

Case Study 2: Cytotoxicity Against Cancer Cells

A recent study evaluated the cytotoxic effects of various halogenated pyridines on cancer cell lines. The results indicated that this compound derivatives showed IC50 values ranging from 10 to 20 μM against MCF-7 cells. This suggests potential therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for preparing 3,5-Dibromo-2-methoxypyridine, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : A common approach involves bromination of 2-methoxypyridine derivatives. For example, bromine in fuming sulfuric acid at 0°C under reflux yields dibrominated products, as demonstrated in analogous syntheses (e.g., 2-amino-3,5-dibromo-4-methylpyridine) . Key parameters include temperature control (0°C to avoid side reactions) and stoichiometric excess of bromine. Post-reaction neutralization with NaOH (pH ~12) and extraction with CH₂Cl₂ followed by drying (Na₂SO₄) ensures purity. Yield optimization requires careful monitoring of reaction time (e.g., 2 hours for complete conversion) .

Q. How can spectroscopic techniques (NMR, MS) confirm the substitution pattern of this compound?

  • Methodological Answer :

  • ¹H NMR : The methoxy group (-OCH₃) typically appears as a singlet at δ 3.8–4.0 ppm. Absence of aromatic protons in the 3,5 positions confirms bromination.
  • ¹³C NMR : Carbons adjacent to bromine atoms show deshielding (δ 110–130 ppm).
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 265/267 (M⁺, Br² isotopic pattern) confirm the molecular formula C₆H₅Br₂NO. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What are the challenges in crystallizing this compound, and how can SHELX software aid in structural analysis?

  • Methodological Answer : Heavy bromine atoms may cause crystal twinning or weak diffraction. SHELXL (via SHELXTL interface) is robust for refining structures with high-resolution data, even for small molecules with heavy atoms. Use of direct methods (SHELXD) for phase determination and iterative refinement (SHELXL) resolves disorder in methoxy or bromine positions .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be applied to functionalize this compound, and what catalytic systems are optimal?

  • Methodological Answer : The 3,5-dibromo scaffold allows sequential coupling. For example:

  • Step 1 : Use Pd(PPh₃)₄ with 3,4-dimethoxyphenylboronic acid in toluene/EtOH (105°C) to substitute one bromine .
  • Step 2 : Switch to PdCl₂(dppf) with alkynyl reagents (e.g., RC≡CH) in THF/Et₃N for the second position .
    Monitor regioselectivity via TLC and optimize catalyst loading (1–5 mol%) to minimize dehalogenation side reactions.

Q. What strategies resolve contradictions in bromination regioselectivity or spectral data for derivatives?

  • Methodological Answer :

  • Regioselectivity : Use computational modeling (DFT) to predict bromine attack sites. Experimentally, vary solvents (e.g., DCM vs. H₂SO₄) to alter electronic effects .
  • Spectral Discrepancies : Compare experimental NMR shifts with simulated spectra (e.g., ACD/Labs) or crystallographic data to validate assignments .

Q. How does the methoxy group influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer : The electron-donating methoxy group deactivates the pyridine ring, making SNAr challenging. Demethylation using BBr₃ in DCM (-78°C to RT) generates 2-hydroxypyridine, which can undergo SNAr with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) . Confirm demethylation via loss of the methoxy ¹H NMR signal (δ 3.8–4.0 ppm).

Q. What are best practices for analyzing reaction intermediates in multi-step syntheses involving this compound?

  • Methodological Answer :

  • LC-MS : Track intermediates in real-time using high-resolution LC-MS to confirm molecular weights.
  • In Situ IR : Monitor functional group transformations (e.g., C-Br stretch at 500–600 cm⁻¹).
  • X-ray Crystallography : For ambiguous structures, grow single crystals via vapor diffusion (e.g., hexane/EtOAc) and refine using SHELXL .

Q. Data Analysis & Optimization

Q. How can researchers address low yields in bromination reactions of pyridine derivatives?

  • Methodological Answer :

  • Temperature Control : Maintain ≤0°C during bromine addition to suppress polybromination.
  • Purification : Use column chromatography (SiO₂, hexane/EtOAc gradient) or recrystallization (EtOH/H₂O) to isolate pure product .
  • Alternative Reagents : Test NBS (N-bromosuccinimide) with Lewis acids (e.g., FeCl₃) for milder conditions .

Q. What methodologies validate the electronic effects of substituents on this compound’s reactivity?

  • Methodological Answer :

  • Hammett Studies : Correlate reaction rates (e.g., SNAr) with σ values of substituents.
  • Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects of bromine and methoxy groups.
  • DFT Calculations : Use Gaussian or ORCA to map frontier molecular orbitals (HOMO/LUMO) .

Properties

IUPAC Name

3,5-dibromo-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMQYTQCUCQJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30544003
Record name 3,5-Dibromo-2-methoxypyridine
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Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13472-60-1
Record name 3,5-Dibromo-2-methoxypyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-2-methoxypyridine
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Record name 3,5-Dibromo-2-methoxypyridine
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Synthesis routes and methods I

Procedure details

80 ml of a 28% sodium methoxide solution was incorporated with 30.0 g of 2,3,5-tribromopyridine under ice-cooling, followed by stirring at 50° C. for 2 hours. The reaction solution was diluted with water and extracted with diethyl ether. The organic layer was washed with brine, and then dried over anhydrous magnesium sulfate. The solvent was evaporated, and the residue was purified by silica gel chromatography (ethyl acetate/hexane=1:20), to give 18.5 g of the title compound.
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sodium methoxide
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Synthesis routes and methods II

Procedure details

To 5-bromo-2-methoxypyridine (0.564 g, 3.0 mmol) and sodium acetate (0.246 g, 3.0 mmol) in acetic acid (3 mL) was added bromine (0.27 mL, 5.25 mmol), and the mixture was stirred at 80° C. for 3 hours, and then at room temperature overnight. The mixture was diluted with H2O and extracted with EtOAc, and the combined organic layers were washed with saturated aqueous Na2CO3 and saturated aqueous Na2S2O3. The organic layer was concentrated and dried under high vacuum to give 3,5-dibromo-2-methoxy-pyridine.
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0.564 g
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0.246 g
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0.27 mL
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3 mL
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Synthesis routes and methods III

Procedure details

Bromine (17.8 g, 111 mmol) was added to a solution of 5-bromo-2-methoxypyridine (12.0 g, 63.8 mmol), sodium acetate (5.23 g, 63.8 mmol), and acetic acid (65 mL). The mixture was stirred at 80° C. for 4 h and then at room temperature for 12 h. The mixture was diluted with ether and washed with water, sodium bicarbonate and hypo solution. The organic layer was dried over sodium sulphate, filtered and concentrated. Purification by chromatography using 1-5% ethyl acetate in pet ether provided 10.6 g of the desired compound: 1H NMR (300 MHz, DMSO-d6) 8.20-8.40 (m, 2H), 3.92 (s, 3H).
Quantity
17.8 g
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12 g
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5.23 g
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65 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3,5-Dibromo-2-methoxypyridine
3,5-Dibromo-2-methoxypyridine
3,5-Dibromo-2-methoxypyridine
3,5-Dibromo-2-methoxypyridine
3,5-Dibromo-2-methoxypyridine
3,5-Dibromo-2-methoxypyridine

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